4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

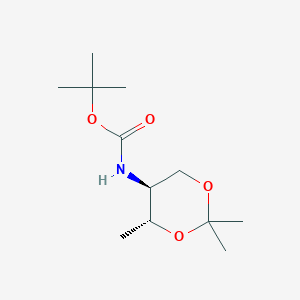

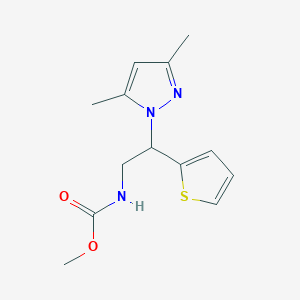

“4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid” is a chemical compound with the CAS Number: 1622986-23-5 and Linear Formula: C11H15BO4 . It has a molecular weight of 222.05 . This compound is a versatile chemical with immense potential in scientific research.

Molecular Structure Analysis

The IUPAC name for this compound is (4-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)boronic acid . The InChI Code is 1S/C11H15BO4/c13-11(5-7-16-8-6-11)9-1-3-10(4-2-9)12(14)15/h1-4,13-15H,5-8H2 .Chemical Reactions Analysis

Boronic acids, including this compound, are known to readily complex with 1,2- and 1,3- cis -diol compounds, including those found in carbohydrates, through reversible boronate ester formation . This unique property allows them to interact with various biological membranes, including those of cells, viruses, bacteria, and fungi, through the membrane-constituting carbohydrate moieties .Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.05 .Aplicaciones Científicas De Investigación

Nanotechnology and Imaging

Phenylboronic acid derivatives have been harnessed in the development of nanomaterials for biomedical applications. For instance, Self-Assembled Nanorods of Phenylboronic Acid Functionalized Pyrene were designed for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. These nanorods exhibit highly specific and efficient imaging capabilities, coupled with excellent biocompatibility and unique two-photon fluorescence properties. This innovation underscores the potential of phenylboronic acid derivatives in enhancing diagnostic and therapeutic strategies in oncology and beyond (Li & Liu, 2021).

Carbohydrate Chemistry

Phenylboronic acid plays a critical role in Carbohydrate Chemistry , offering unique approaches to the synthesis and functionalization of carbohydrates. Its ability to form cyclic esters with diols facilitates the synthesis of specifically substituted or oxidized sugar derivatives, enhancing our capabilities in glycoscience and the development of carbohydrate-based therapeutics (Ferrier, 1972).

Chemical Synthesis

The compound has been utilized as an efficient and convenient catalyst in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating its value in organic synthesis through operational simplicity, higher yields, and environmental friendliness (Nemouchi et al., 2012).

Supramolecular Chemistry

In supramolecular chemistry, phenylboronic acids have been employed in the design and synthesis of supramolecular assemblies, leveraging hydrogen bonding interactions to create complex structures. This application illustrates the potential of phenylboronic acid derivatives in constructing novel materials with tailored properties for sensing, catalysis, and beyond (Pedireddi & Seethalekshmi, 2004).

Bioorthogonal Chemistry

Phenylboronic acids have found applications in bioorthogonal coupling reactions , facilitating rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions. This capability is particularly useful for conjugation reactions that require biocompatible conditions, expanding the toolbox for biomolecule labeling and modification (Dilek et al., 2015).

Direcciones Futuras

Boronic acids, including this compound, have immense potential in scientific research. They are regarded as synthetic mimics of lectins due to their ability to interact with various carbohydrates . This unique property has already been utilized in glucose sensors and some bio-separation applications . Future research directions include extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs .

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation with a palladium (II) complex . This process involves the transfer of the boronic acid’s organic group to the palladium complex . The resulting organopalladium species then undergoes reductive elimination to form the new carbon-carbon bond .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .

Result of Action

The primary result of 4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid’s action in Suzuki-Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of 4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a suitable palladium catalyst and base, the reaction temperature, and the solvent used .

Propiedades

IUPAC Name |

[4-(4-hydroxyoxan-4-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c13-11(5-7-16-8-6-11)9-1-3-10(4-2-9)12(14)15/h1-4,13-15H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVQFACZRDIKSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CCOCC2)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2992247.png)

![1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2992250.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)

![1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2992257.png)

![6-chloro-N-{2-[(oxan-2-yl)methoxy]phenyl}pyridine-3-sulfonamide](/img/structure/B2992259.png)

![5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B2992261.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate](/img/structure/B2992263.png)

![N-(2-chlorobenzyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2992265.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2992268.png)